molecular formula C20H20ClN5O2S B11648790 N-{(3-chloroanilino)[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-4-methylbenzenesulfonamide

N-{(3-chloroanilino)[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-4-methylbenzenesulfonamide

Cat. No.: B11648790
M. Wt: 429.9 g/mol
InChI Key: QYBCAHQJRZWKEU-UHFFFAOYSA-N
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Description

N-{(3-chloroanilino)[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-4-methylbenzenesulfonamide is a complex organic compound with the molecular formula C20H20ClN5O2S and a molecular weight of 429.9231 g/mol . This compound is known for its unique chemical structure, which includes a combination of aromatic rings, a sulfonamide group, and a pyrimidine moiety. It is used in various scientific research applications due to its diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{(3-chloroanilino)[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-4-methylbenzenesulfonamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The process often includes the following steps:

    Formation of 3-chloroaniline derivative: This involves the chlorination of aniline to produce 3-chloroaniline.

    Synthesis of 4,6-dimethyl-2-pyrimidinylamine: This can be achieved through the reaction of appropriate precursors under controlled conditions.

    Coupling Reaction: The final step involves the coupling of the 3-chloroaniline derivative with 4,6-dimethyl-2-pyrimidinylamine in the presence of a suitable catalyst and solvent to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

N-{(3-chloroanilino)[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-4-methylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro groups to amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or nitrating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N-{(3-chloroanilino)[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-4-methylbenzenesulfonamide is utilized in various scientific research fields, including:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{(3-chloroanilino)[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to interfere with cellular processes at the molecular level.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its specific combination of functional groups, which confer unique chemical and biological properties

Properties

Molecular Formula

C20H20ClN5O2S

Molecular Weight

429.9 g/mol

IUPAC Name

1-(3-chlorophenyl)-3-(4,6-dimethylpyrimidin-2-yl)-2-(4-methylphenyl)sulfonylguanidine

InChI

InChI=1S/C20H20ClN5O2S/c1-13-7-9-18(10-8-13)29(27,28)26-20(24-17-6-4-5-16(21)12-17)25-19-22-14(2)11-15(3)23-19/h4-12H,1-3H3,(H2,22,23,24,25,26)

InChI Key

QYBCAHQJRZWKEU-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)/N=C(\NC2=CC(=CC=C2)Cl)/NC3=NC(=CC(=N3)C)C

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=C(NC2=CC(=CC=C2)Cl)NC3=NC(=CC(=N3)C)C

Origin of Product

United States

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